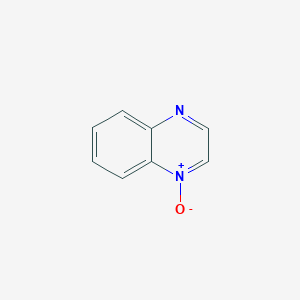

Quinoxaline, 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195320. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-oxidoquinoxalin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-10-6-5-9-7-3-1-2-4-8(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARGFWQSVACNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC=[N+]2[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219388 | |

| Record name | Quinoxaline, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6935-29-1 | |

| Record name | Quinoxaline, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6935-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quinoxaline N-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWY6JJ9HR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quinoxaline 1-Oxide: A Technical Guide to Its Core Chemical Properties and Reactivity

Introduction

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, serves as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast array of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of an N-oxide moiety to the quinoxaline scaffold, creating Quinoxaline 1-oxide or Quinoxaline 1,4-dioxide, dramatically enhances its chemical reactivity and biological potency.[3] This N-oxidation is a critical structural modification that often imbues the molecule with unique mechanisms of action, particularly as bioreductive prodrugs that are selectively activated under hypoxic conditions, a hallmark of solid tumors and certain bacterial infections.[3][4]

This technical guide provides an in-depth exploration of the fundamental chemical properties of Quinoxaline 1-oxide. It is designed for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, reactivity, and the mechanistic basis for its broad biological significance.

I. Synthesis of Quinoxaline 1-Oxides: The Beirut Reaction

While several methods exist for the synthesis of quinoxalines, the most significant and widely employed method for preparing their N-oxide derivatives is the Beirut Reaction .[4][5] Developed in 1965 by M.J. Haddadin and C.H. Issidorides, this reaction provides a direct and versatile route to quinoxaline 1,4-dioxides through the cycloaddition of a benzofuroxan (also known as benzofurazan oxide) with a source of two carbon atoms, such as enamines or enolates generated from β-dicarbonyl compounds.[4][6]

The causality behind the prevalence of the Beirut Reaction lies in its efficiency and functional group tolerance, allowing for the single-step synthesis of complex, functionalized quinoxaline N-oxides from readily available starting materials.[6]

Mechanistic Pathway of the Beirut Reaction

The generally accepted mechanism involves several key steps, initiated by the nucleophilic attack of an enolate ion on an electrophilic nitrogen atom of the benzofuroxan ring.[5][6]

-

Nucleophilic Attack: An enolate, generated from a β-dicarbonyl compound or a related CH-acid in the presence of a base, attacks one of the electrophilic nitrogen atoms of the benzofuroxan. This forms a key anionic intermediate.[5][7]

-

Ring Opening: The initial adduct undergoes a ring-opening of the furoxan system.

-

Cyclization: Subsequent intramolecular condensation between the imino-oxide and the carbonyl group leads to the formation of a dihydroquinoxaline intermediate.[6]

-

Dehydration: The final step is the elimination of a water molecule (dehydration) to yield the stable, aromatic quinoxaline 1,4-dioxide ring system.[4][6]

Diagram: Mechanism of the Beirut Reaction

Caption: Key steps in the Beirut Reaction mechanism.

Experimental Protocol: Synthesis of a Quinoxaline 1,4-Dioxide Derivative

This protocol is a representative example of the Beirut Reaction for synthesizing a substituted quinoxaline 1,4-dioxide. The choice of a non-polar solvent like chloroform is typical, and the reaction is often run at room temperature over several days to ensure complete conversion.

Objective: To synthesize a 2,3-disubstituted quinoxaline-7-carboxylate 1,4-di-N-oxide derivative.

Materials:

-

Substituted benzofuroxan-N-oxide (1.0 mmol)

-

β-diketone derivative (2.0 mmol)

-

Dry Chloroform (CHCl₃, 30 mL)

-

Triethylamine (TEA, optional catalyst)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the benzofuroxan-N-oxide derivative (1.0 mmol) in 30 mL of dry chloroform.

-

Addition of Reagents: To the stirred solution, add the corresponding β-diketone derivative (2.0 mmol). If catalysis is required, a few drops of an organic base like triethylamine can be added.[8]

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress is typically monitored by Thin Layer Chromatography (TLC). The reaction may take anywhere from several hours to several days (4-7 days is common) to go to completion.[8][9]

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), concentrate the reaction mixture under reduced pressure to remove the chloroform.

-

Purification: Purify the resulting crude product by column chromatography on silica gel. The choice of eluent system (e.g., a gradient of dichloromethane:methanol) depends on the polarity of the synthesized compound.[9]

-

Characterization: Collect the fractions containing the desired product, combine them, and evaporate the solvent. Characterize the final product using spectroscopic methods (NMR, IR, MS) to confirm its structure and purity.[9]

II. Core Physicochemical and Spectroscopic Properties

The fundamental properties of Quinoxaline 1-oxide are critical for its handling, characterization, and application in further synthetic or biological studies.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for the parent Quinoxaline 1-oxide molecule. Derivatives will have properties that vary based on their specific substitutions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O | [10][11][12] |

| Molecular Weight | 146.15 g/mol | [10][11][12] |

| Appearance | White to light yellow crystalline powder | [12][13] |

| Melting Point | 122 - 126 °C | [11][12] |

| Boiling Point | 318.5 °C at 760 mmHg | [11] |

| Density | 1.24 g/cm³ | [11] |

| CAS Number | 6935-29-1 | [10][12] |

Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation for newly synthesized Quinoxaline 1-oxide derivatives. The N-oxide group imparts distinct features in various spectra.

-

¹H NMR Spectroscopy: The protons on the quinoxaline ring system typically appear in the aromatic region (δ 7.5-9.0 ppm). The presence of the electron-withdrawing N-oxide group generally causes a downfield shift of the adjacent protons compared to the parent quinoxaline. For example, in quinoline-N-oxide, a related structure, protons adjacent to the N-oxide are significantly shifted downfield.[14]

-

¹³C NMR Spectroscopy: Carbon atoms attached directly to the N-oxide group or in the alpha position are also significantly affected, often showing a downfield shift. The full spectrum for the parent compound is available in spectral databases.[15]

-

Infrared (IR) Spectroscopy: A characteristic and strong absorption band for the N-O stretching vibration is typically observed in the range of 1200-1350 cm⁻¹. The C=N stretching vibrations of the pyrazine ring appear in the 1500-1600 cm⁻¹ region.[16] For quinoxaline-1,4-di-N-oxide derivatives, carbonyl (C=O) stretching vibrations from ester or ketone substituents are also prominent, typically around 1700-1735 cm⁻¹.[9][16]

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry will show a prominent molecular ion peak (M⁺). The fragmentation pattern can provide structural information. The exact mass can be determined by high-resolution mass spectrometry (HRMS).[17]

-

UV-Visible Spectroscopy: Quinoxaline derivatives exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions within the aromatic system. The absorption maxima are influenced by substitution and solvent polarity.[18]

Diagram: Analytical Workflow for Structural Confirmation

Caption: A typical workflow for spectroscopic characterization.

III. Reactivity and Bioreductive Mechanism

The chemical reactivity of quinoxaline 1-oxides is dominated by the N-oxide functional group. This group not only influences the electron density of the entire ring system but also serves as the primary site for metabolic activation, a feature central to its use in drug development.

The Role of the N-Oxide as a Prodrug Moiety

Quinoxaline 1-oxides, and particularly the 1,4-dioxides, are considered prodrugs.[4] Their biological activity is often dependent on the in-vivo reduction of the N-oxide group(s). This reduction is preferentially carried out by reductase enzymes found in hypoxic (low oxygen) environments, such as those within solid tumors or anaerobic bacteria.[4][19]

This selective activation is a key principle in designing targeted therapies. The relatively inert parent compound can circulate in the body with lower toxicity, only becoming activated to its cytotoxic form at the desired site of action.

Mechanism of Bioreductive Activation

The activation process is initiated by a one-electron reduction of the N-oxide.

-

One-Electron Reduction: Cellular reductases transfer a single electron to the N-oxide group, generating a radical anion.

-

Generation of Reactive Species: This radical anion is unstable. Under hypoxic conditions, it can undergo further reactions that lead to the formation of highly reactive oxygen species (ROS) or directly cause DNA damage through hydrogen abstraction.[3] This DNA damage is a primary mechanism of the compound's antibacterial and antitumoral effects.[9][19]

-

Loss of N-Oxide: The reduction ultimately leads to the deoxygenated quinoxaline, which typically exhibits significantly lower or no biological activity, underscoring the importance of the N-oxide for potency.[8]

Diagram: Bioreductive Activation Pathway

Caption: Activation of quinoxaline dioxides under hypoxia.

IV. Concluding Remarks for Drug Development Professionals

The fundamental chemical properties of Quinoxaline 1-oxide are intrinsically linked to its potent and diverse biological activities. The synthetic accessibility via cornerstone reactions like the Beirut Reaction allows for extensive structural diversification, enabling fine-tuning of activity and pharmacokinetic properties. The N-oxide moiety is not merely a structural feature but the linchpin of its primary mechanism of action—bioreductive activation. This property makes the quinoxaline N-oxide scaffold an exceptionally promising platform for developing targeted therapies against cancer and infectious diseases, leveraging the unique hypoxic microenvironments associated with these pathologies. A thorough understanding of its synthesis, characterization, and reactivity is therefore essential for any scientist seeking to exploit this versatile and powerful heterocyclic system.

References

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (n.d.). National Center for Biotechnology Information.

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions . (n.d.). Frontiers in Pharmacology. Retrieved January 10, 2026, from [Link]

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). MDPI.

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development . (2023). MDPI. Retrieved January 10, 2026, from [Link]

-

Biological activity of quinoxaline derivatives . (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development . (2023). PubMed. Retrieved January 10, 2026, from [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC . (2023). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

- Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. (n.d.). Bentham Science.

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development . (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Beirut Reaction Mechanism | Organic Chemistry . (2022). YouTube. Retrieved January 10, 2026, from [Link]

-

Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents . (2024). MDPI. Retrieved January 10, 2026, from [Link]

-

Reaction mechanism of quinoxaline 1,4-di-N-oxide on solid supports at room temperature . (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Quinoxaline 1,4Dioxide: A Versatile Scaffold Endowed With Manifold Activities . (n.d.). Semantic Scholar. Retrieved January 10, 2026, from [Link]

-

Quinoxaline, 1-oxide | C8H6N2O . (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Proposed mechanism of the Beirut reaction . (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Quinoxaline 1-Oxide . (n.d.). MySkinRecipes. Retrieved January 10, 2026, from [Link]

-

Quinoxaline synthesis . (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]

-

Recent advances in the synthesis and reactivity of quinoxaline . (2021). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

The main approaches for the synthesis of quinoxaline 1,4-dioxides . (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts . (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

-

A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor . (2023). MDPI. Retrieved January 10, 2026, from [Link]

-

Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique . (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

This compound (C8H6N2O) . (n.d.). PubChemLite. Retrieved January 10, 2026, from [Link]

-

Quinoxaline 1,4-di-N-oxide core structure . (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1) . (2020). Journal of Chemical Technology and Metallurgy. Retrieved January 10, 2026, from [Link]

-

This compound . (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C8H6N2O | CID 23363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quinoxaline 1-Oxide [myskinrecipes.com]

- 12. chemimpex.com [chemimpex.com]

- 13. labproinc.com [labproinc.com]

- 14. Quinoline-N-oxide(1613-37-2) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. journal.uctm.edu [journal.uctm.edu]

- 17. mdpi.com [mdpi.com]

- 18. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique [mdpi.com]

- 19. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

The Beirut-Terrier Reaction: A Comprehensive Technical Guide to the Synthesis of Quinoxaline 1,4-Dioxides from Benzofuroxans

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of quinoxaline 1,4-dioxides from benzofuroxans, with a primary focus on the versatile and historically significant Beirut-Terrier reaction. Quinoxaline 1,4-dioxides represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, and antiparasitic properties.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and critical insights into the practical execution of these synthetic transformations. By elucidating the causality behind experimental choices and providing a framework for self-validating protocols, this document aims to serve as an authoritative resource for the synthesis and characterization of this important class of N-heterocyclic compounds.

Introduction: The Significance of Quinoxaline 1,4-Dioxides

Quinoxaline 1,4-dioxides are a class of aromatic N-heterocycles that have garnered considerable attention in the scientific community due to their diverse and potent biological activities.[2][3] The presence of the two N-oxide moieties is a key structural feature that underpins their therapeutic potential, often acting as a prodrug that can be bioreduced in hypoxic environments, such as those found in solid tumors and anaerobic bacteria, to generate reactive oxygen species.[1] This mode of action makes them attractive candidates for the development of novel therapeutic agents.

The most preparatively significant and versatile method for the synthesis of quinoxaline 1,4-dioxides is the reaction of benzofuroxans (also known as benzofurazan N-oxides) with a variety of nucleophilic substrates, a transformation widely known as the Beirut-Terrier reaction.[1] This reaction, first described by Haddadin and Issidorides in 1965, provides a direct and efficient route to a wide array of substituted quinoxaline 1,4-dioxides.[2]

This guide will delve into the intricacies of this powerful reaction, providing the necessary theoretical background and practical knowledge for its successful implementation in a laboratory setting.

Synthesis of Benzofuroxan Precursors

The accessibility and purity of the starting benzofuroxan are critical for the successful synthesis of quinoxaline 1,4-dioxides. The most common and reliable method for the preparation of benzofuroxans is the oxidative cyclization of o-nitroanilines.

General Protocol for the Synthesis of Benzofuroxan from o-Nitroaniline

This protocol describes the synthesis of the parent benzofuroxan from o-nitroaniline using sodium hypochlorite as the oxidizing agent.

Materials and Reagents:

-

o-Nitroaniline

-

Sodium hydroxide (NaOH)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach can be used, ensure to check the concentration)

-

Ethanol (95%)

-

Water

-

Ice

Step-by-Step Procedure:

-

Preparation of the Sodium Hypochlorite Solution: A solution of sodium hypochlorite is typically prepared by bubbling chlorine gas through a cold solution of sodium hydroxide. However, for laboratory-scale preparations, a commercially available solution of sodium hypochlorite can be used.

-

Reaction Setup: In a beaker, dissolve sodium hydroxide in water and cool the solution to 0°C in an ice bath.

-

Addition of o-Nitroaniline: To the cold alkali solution, add o-nitroaniline and stir until it dissolves, forming a deep red solution.[4]

-

Oxidation: Slowly add the sodium hypochlorite solution to the stirred o-nitroaniline solution over approximately 10 minutes, maintaining the temperature at 0°C.[4] A flocculent yellow precipitate of benzofuroxan will form.

-

Isolation and Purification: Collect the crude product by filtration on a Büchner funnel, wash thoroughly with water, and air-dry.[4] The crude benzofuroxan can be purified by recrystallization from a mixture of 95% ethanol and water.[4]

Safety Precautions:

-

o-Nitroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be performed in a well-ventilated fume hood.

-

Sodium hypochlorite is corrosive; avoid contact with skin and eyes.

The Beirut-Terrier Reaction: Mechanism and Scope

The Beirut-Terrier reaction involves the condensation of a benzofuroxan with a suitable nucleophile, leading to the formation of a quinoxaline 1,4-dioxide. The reaction is typically carried out in the presence of a base and a suitable solvent.

The Reaction Mechanism

The generally accepted mechanism for the Beirut-Terrier reaction proceeds through the following key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of an enamine or an enolate anion on one of the electrophilic nitrogen atoms of the benzofuroxan ring. This leads to the opening of the furoxan ring and the formation of an intermediate.

-

Ring Closure: The intermediate then undergoes an intramolecular cyclization via the condensation of the imino-oxide onto the iminium functionality.

-

Elimination: Finally, the elimination of a molecule of the secondary amine (in the case of an enamine substrate) or water (in the case of an enolate substrate) leads to the formation of the aromatic quinoxaline 1,4-dioxide.

Substrate Scope

A key advantage of the Beirut-Terrier reaction is its broad substrate scope, allowing for the synthesis of a wide variety of substituted quinoxaline 1,4-dioxides.

3.2.1. Enamines:

Enamines, readily formed from the reaction of a secondary amine with a ketone or aldehyde, are excellent nucleophiles for the Beirut-Terrier reaction. The use of enamines derived from cyclic ketones, such as cyclohexanone, leads to the formation of fused quinoxaline 1,4-dioxides.

3.2.2. β-Dicarbonyl Compounds and other Active Methylene Compounds:

β-Dicarbonyl compounds, such as β-ketoesters and β-diketones, can be readily deprotonated by a base to form enolates, which then act as the nucleophile in the reaction. Other active methylene compounds, like malononitrile, are also effective substrates.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of specific quinoxaline 1,4-dioxides using the Beirut-Terrier reaction.

Protocol 1: Synthesis of 2,3-Tetramethylenequinoxaline 1,4-Dioxide from Benzofuroxan and 1-Morpholinocyclohex-1-ene

This protocol is a classic example of the Beirut-Terrier reaction using a pre-formed enamine.

Materials and Reagents:

-

Benzofuroxan

-

1-Morpholinocyclohex-1-ene (enamine of cyclohexanone)

-

Methanol

-

Ammonia (gaseous)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve benzofuroxan in methanol.

-

Addition of Enamine: Add 1-morpholinocyclohex-1-ene to the solution.

-

Introduction of Catalyst: Bubble gaseous ammonia through the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

Protocol 2: Synthesis of Ethyl 2-Methyl-1,4-dioxyquinoxaline-3-carboxylate from Benzofuroxan and Ethyl Acetoacetate

This protocol illustrates the use of a β-ketoester as the nucleophilic partner.

Materials and Reagents:

-

Benzofuroxan

-

Ethyl acetoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, suspend potassium carbonate in acetone.

-

Addition of Reagents: To the suspension, add benzofuroxan and ethyl acetoacetate.

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, filter off the potassium carbonate. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.[5]

Characterization of Quinoxaline 1,4-Dioxides

The synthesized quinoxaline 1,4-dioxides should be thoroughly characterized to confirm their structure and purity. The following table summarizes typical spectroscopic data for this class of compounds.

| Spectroscopic Technique | Key Characteristic Features |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.5-9.0 ppm. The chemical shifts of the substituents on the quinoxaline ring will vary depending on their electronic nature. |

| ¹³C NMR | The carbon atoms of the quinoxaline ring typically resonate in the aromatic region of the spectrum (δ 110-160 ppm). The carbons attached to the N-oxide groups are generally deshielded. The signals for the trifluoromethyl group, if present, appear as a characteristic quartet.[5] |

| IR Spectroscopy | Characteristic absorptions for the N-oxide groups are typically observed in the region of 1300-1350 cm⁻¹. Other functional groups, such as carbonyls (C=O) and nitriles (C≡N), will show their characteristic absorption bands.[6] |

| Mass Spectrometry | The molecular ion peak (M⁺) is usually observed, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Table 1: Summary of Spectroscopic Data for Quinoxaline 1,4-Dioxides.

Safety Precautions

As with any chemical synthesis, it is imperative to adhere to strict safety protocols when working with benzofuroxans and their derivatives.

-

Handling of Benzofuroxans: Benzofuroxans should be handled with care as they are potentially explosive, especially when substituted with nitro groups.[7] Avoid grinding, shock, or friction.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The Beirut-Terrier reaction remains a cornerstone in the synthesis of quinoxaline 1,4-dioxides, offering a powerful and versatile tool for the construction of this biologically important heterocyclic scaffold. This guide has provided a detailed overview of the synthesis of benzofuroxan precursors, the mechanism and scope of the Beirut-Terrier reaction, and practical, step-by-step experimental protocols. By understanding the principles and techniques outlined herein, researchers can confidently and safely synthesize a diverse range of quinoxaline 1,4-dioxides for further investigation in the pursuit of novel therapeutic agents.

References

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI. [Link]

-

Recent progress in synthesis and application of furoxan. (2023). RSC Publishing. [Link]

-

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025). Open Research@CSIR-NIScPR. [Link]

-

Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). RSC Publishing. [Link]

- synthesis and biological activity studies of quinoxaline deriv

- New opportunities for the synthesis of quinoxaline-substituted heterocyclic and aryl moieties. (2013). Springer.

-

Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). National Institutes of Health. [Link]

-

DFT Study of Benzofuroxan Synthesis Mechanism from 2-Nitroaniline via Sodium Hypochlorite. (2025). ResearchGate. [Link]

-

Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. (2021). LCGC International. [Link]

-

benzofurazan oxide. (n.d.). Organic Syntheses Procedure. [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). PMC - NIH. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

-

Benzofuroxan (Benzo[1,2-c]1,2,5-oxadiazole N-oxide) Derivatives as Potential Energetic Materials: Studies on Their Synthesis and Properties. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Benzofuroxan-(Benzo-%5B1%2C2-c%5D1%2C2%2C5-oxadiazole-as-Bia%C5%82ecki-Sikorska/521782200271109403847e7041a7d187289f6880]([Link]

-

An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). National Institutes of Health. [Link]

-

Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry. (n.d.). PubMed. [Link]

-

Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (2024). RSC Publishing. [Link]

-

Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2024). MDPI. [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI. [Link]

-

The main approaches for the synthesis of quinoxaline 1,4-dioxides. (n.d.). ResearchGate. [Link]

-

8 Summer Pet Safety Tips. (2023). Vet In Lebanon. [Link]

-

Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses. [Link]

-

Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: Preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (n.d.). ResearchGate. [Link]

-

Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). PMC - PubMed Central.

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. [Link]

-

Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. (2025). ResearchGate. [Link]

-

Synthesis of 2-sulfamoylquinoxaline 1,4-dioxide derivatives. (2025). ResearchGate. [Link]

-

Acetic acid, benzoyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. [Link]

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.).

-

Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. (2024). RSC Publishing. [Link]

-

Wikipedia:Vital articles/List of all articles. (n.d.). Wikipedia. [Link]

Sources

- 1. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Benzofuroxan (Benzo[1,2-c]1,2,5-oxadiazole N-oxide) Derivatives as Potential Energetic Materials: Studies on Their Synthesis and Properties | Semantic Scholar [semanticscholar.org]

Introduction: The Quinoxaline N-Oxide Scaffold – A Nexus of Reactivity and Therapeutic Potential

An In-Depth Technical Guide to the Chemical Reactivity of the N-Oxide Group in Quinoxalines

Quinoxalines, a class of nitrogen-containing heterocyclic compounds composed of a fused benzene and pyrazine ring, are privileged structures in medicinal chemistry and materials science.[1] Their derivatives exhibit a vast spectrum of biological activities, including antibacterial, anticancer, antiviral, and antiparasitic properties.[2][3][4][5] The introduction of an N-oxide functionality to the quinoxaline core dramatically alters its electronic landscape, unlocking unique avenues of chemical reactivity and enhancing its therapeutic relevance.

The N-oxide group acts as a potent electron-withdrawing group via resonance and inductive effects. This electronic perturbation deactivates the pyrazine ring towards electrophilic attack but significantly activates it for nucleophilic reactions. Furthermore, the N-oxide moiety can participate directly in cycloadditions and rearrangements, making it a versatile synthetic handle. From a pharmacological perspective, quinoxaline N-oxides, particularly 1,4-dioxides, are renowned as bioreductive prodrugs.[2][6] In the hypoxic environments characteristic of solid tumors and certain bacterial infections, cellular reductases can reduce the N-oxide group, generating cytotoxic radicals and leading to DNA damage, a mechanism that underpins their selective therapeutic action.[6][7]

This guide provides a detailed exploration of the core chemical reactivities of the quinoxaline N-oxide group, offering insights into the mechanistic underpinnings of its transformations and providing practical, field-proven protocols for researchers in organic synthesis and drug development.

Synthesis of Quinoxaline N-Oxides: Creating the Activated Scaffold

While numerous methods exist for synthesizing the quinoxaline core, the introduction of the N-oxide group is typically achieved through two primary strategies:

-

Direct Oxidation: The most straightforward approach involves the direct oxidation of a pre-formed quinoxaline. Various oxidizing agents have been employed, including hydrogen peroxide (H₂O₂), often in acetic acid, and meta-chloroperoxybenzoic acid (m-CPBA).[8] However, these methods can suffer from long reaction times and moderate yields.[8] A highly efficient modern alternative is the use of a complex of hypofluorous acid with acetonitrile (HOF·CH₃CN), which can convert quinoxalines to their N,N'-dioxides in high yields within minutes.[9]

-

The Beirut Reaction: A more versatile and widely used method for constructing quinoxaline 1,4-dioxides is the Beirut reaction. This involves the condensation of a benzofuroxan (a benzofurazan N-oxide) with a compound containing an active methylene group, such as a β-keto-enol or enamine.[6][10] This reaction builds the heterocyclic system and installs the N-oxide groups in a single, powerful step.

Core Reactivity of the N-Oxide Group

The presence of the N-oxide fundamentally dictates the reactivity of the quinoxaline system. The following sections detail the principal transformations, providing both mechanistic rationale and practical experimental guidance.

Nucleophilic Aromatic Substitution (SNAAr): Activation of the Pyrazine Ring

The N-oxide group's strong electron-withdrawing nature renders the C2 and C3 positions of the quinoxaline ring highly electrophilic and susceptible to nucleophilic attack. This activation is a cornerstone of quinoxaline N-oxide chemistry, enabling the introduction of a wide array of functional groups.

Causality and Mechanism: The N-oxide polarizes the N=C bond, creating a significant partial positive charge on the adjacent carbon atom. A nucleophile attacks this electrophilic carbon, forming a Meisenheimer-like intermediate. The negative charge is stabilized by the N-oxide oxygen. Subsequent elimination of a leaving group (like a halide) or oxidative rearomatization (if hydrogen is substituted) restores the aromatic system.[6][11] The presence of two N-oxide groups, as in quinoxaline 1,4-dioxides, further enhances this reactivity.[6]

Experimental Protocol: Synthesis of 2-Amino-3-methylquinoxaline 1,4-dioxide

This protocol demonstrates the substitution of a halogen atom, a common strategy for diversifying the quinoxaline scaffold.

-

Setup: To a solution of 2-chloro-3-methylquinoxaline 1,4-dioxide (1.0 mmol) in ethanol (15 mL) in a pressure tube, add the desired amine (e.g., piperidine, 1.2 mmol) and potassium carbonate (K₂CO₃, 1.5 mmol).

-

Reaction: Seal the tube and heat the mixture at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Add water (20 mL) to the residue and extract with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired 2-amino-substituted product.

| Nucleophile | Product Yield (%) | Reference |

| Piperazine | 85% | [12] in[6] |

| Morpholine | 82% | [12] in[6] |

| Azoles | 75-90% | [12] in[6] |

Deoxygenation: Reverting to the Parent Heterocycle

The removal of the N-oxide oxygen is a crucial synthetic transformation. It allows the N-oxide to be used as a temporary activating or directing group, which is then removed in a later step to yield the functionalized quinoxaline. This strategy provides access to derivatives that are difficult to synthesize directly.[6]

Causality and Common Reagents: The N-O bond is susceptible to reduction. This can be achieved with a variety of reagents that act as oxygen acceptors or through catalytic hydrogenation. Common choices include:

-

Phosphorus(III) reagents: Triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃).

-

Low-valent titanium.

-

Sodium dithionite (Na₂S₂O₄).

-

Catalytic Hydrogenation: H₂ over catalysts like Palladium on carbon (Pd/C).[6]

The choice of reagent is critical, as harsh conditions can lead to over-reduction of the pyrazine ring.[6]

Experimental Protocol: Deoxygenation using Sodium Borohydride

-

Setup: Dissolve the quinoxaline N-oxide (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 2.0 mmol) portion-wise over 10 minutes, maintaining the temperature below 5 °C.

-

Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Carefully quench the reaction by the slow addition of water (5 mL). Remove the methanol under reduced pressure.

-

Purification: Extract the aqueous residue with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deoxygenated quinoxaline, which can be further purified by chromatography or recrystallization if necessary.

1,3-Dipolar Cycloaddition: Building New Rings

The N-oxide moiety is a classic 1,3-dipole, a three-atom, four-π-electron system.[13] This allows it to participate in [3+2] cycloaddition reactions with various "dipolarophiles" (typically alkenes or alkynes), providing a powerful route to construct novel five-membered heterocyclic rings fused to the quinoxaline scaffold.[14][15]

Mechanism and Causality: In this concerted pericyclic reaction, the 4π electrons of the N-oxide system and the 2π electrons of the dipolarophile interact to form a new five-membered ring.[13] The reaction proceeds through a cyclic transition state, and its regioselectivity is governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the dipole and dipolarophile.[13] For instance, reaction with an alkyne yields a fused isoxazole-like system.

Rearrangement and Photochemical Reactions

Quinoxaline N-oxides are susceptible to structural rearrangements, often induced by thermal or photochemical conditions. These reactions can lead to profound changes in the heterocyclic core, providing access to entirely different scaffolds.

-

Photochemical Rearrangement: Upon UV irradiation, quinoxaline 1,4-dioxides can undergo complex rearrangements. Depending on the substituents and reaction conditions, products can include benzimidazolones, quinoxalinones, or lactams.[6][16][17] For example, photolysis of quinoxaline 1,4-dioxide in dilute acid can yield 2-chloroquinoxaline 1-oxide.[18] These transformations often proceed through highly reactive intermediates like oxaziridines.

-

Thermal Rearrangements: Certain substituted quinoxaline N-oxides can rearrange upon heating, sometimes leading to the formation of benzimidazolinone derivatives.

These reactions, while synthetically powerful, can also be a source of product impurities and limit the stability of some quinoxaline N-oxide-based drugs.[6]

Conclusion: A Versatile Tool for Modern Chemistry

The N-oxide group in quinoxalines is far more than a simple functional group; it is a powerful modulator of reactivity and a key enabler of biological function. By activating the heterocyclic core to nucleophilic attack, participating in cycloadditions, and serving as a removable directing group through deoxygenation, it provides chemists with a versatile toolkit for molecular construction. For drug development professionals, its role in creating bioreductive prodrugs offers a sophisticated strategy for targeting diseased tissues. A thorough understanding of the causality behind these reactions is essential for harnessing the full potential of the quinoxaline N-oxide scaffold in the design of next-generation therapeutics and functional materials.

References

-

Kumar, G., Ray, S., Shukla, G., & Singh, M. S. (2023). One-Pot Synthesis of Quinoxaline N-Oxides via Radical-Mediated Cyclization of Ketene N,S-Acetals. Synlett. Available at: [Link]

-

Kotovskaya, S. K., & Charushin, V. N. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(13), 5003. Available at: [Link]

-

Gomez-Caro, L. C., Rivera-Ramirez, N., Gomez-Flores, M., Tlahuext, H., & Martinez-Crespo, F. J. (2011). Synthesis of quinoxaline 1, 4-di-N-oxide derivatives on solid support using room temperature and microwave-assisted solvent-free procedures. Química Nova, 34(4), 621-625. Available at: [Link]

-

Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1), 1-28. Available at: [Link]

-

Zasada, A., Brześkiewicz, J., Antoniak, D., Bechcicka, M., Loska, R., & Mąkosza, M. (2023). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 21(5), 994-999. Available at: [Link]

-

Landquist, J. K. (1967). Quinoxalines and related compounds. Part VII. Some reactions of quinoxaline N-oxides. Journal of the Chemical Society C: Organic, 2212-2216. Available at: [Link]

-

Rozen, S., & Carmeli, M. (2003). A New Efficient Route for the Formation of Quinoxaline N-Oxides and N,N‘-Dioxides Using HOF·CH3CN. The Journal of Organic Chemistry, 68(22), 8456-8459. Available at: [Link]

-

Dvoryantseva, G. G., Tetenchuk, K. P., Pol'shakov, V. I., & Elina, A. S. (1987). Photochemical reactions of biologically important quinoxaline n-oxides. Pharmaceutical Chemistry Journal, 20(4), 269-273. Available at: [Link]

-

Kotovskaya, S. K., & Charushin, V. N. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(13), 5003. Available at: [Link]

-

Kotovskaya, S. K., & Charushin, V. N. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(13), 5003. Available at: [Link]

-

Abushanab, E. (1970). Dipolar cycloaddition reactions of quinoxalin-3(4H)-one 1-N-oxides. Journal of the Chemical Society D: Chemical Communications, (21), 1412. Available at: [Link]

-

Haddadin, M. J., Agopian, G., & Issidorides, C. H. (1971). Synthesis and photolysis of some substituted quinoxaline di-N-oxides. The Journal of Organic Chemistry, 36(4), 514-517. Available at: [Link]

-

Wan, J. P., & Wei, L. (2014). Quinoxaline synthesis by domino reactions. RSC Advances, 4(77), 40781-40796. Available at: [Link]

-

Sheng, X., Zhang, T., & Wang, W. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 9, 12. Available at: [Link]

-

Wrobel, Z., Kwast, A., & Makosza, M. (1993). New Synthesis of Substituted Quinoline N-Oxides via Cyclization of Alkylidene O-Nitroarylacetonitriles. Synthesis, 1993(01), 31-32. Available at: [Link]

-

Reddy, G. S., Reddy, K. S., & Sridhar, B. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 466-474. Available at: [Link]

-

ResearchGate. (n.d.). Deoxygenation of quinoline N-oxides 3 a, 4 f, and 4 j. Retrieved from [Link]

-

Khumsuban, S., Posner, C. S., & Chokchaisiri, R. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1373. Available at: [Link]

-

Ferreira, I. C. F. R., & Queiroz, M. J. R. P. (2014). New Quinoxalines with Biological Applications. Journal of Molecular and Genetic Medicine, 8(1), 1-3. Available at: [Link]

-

Ahmad, Y., Habib, M. S., Mohammady, A., Bakhtiari, B., & Shamsi, S. A. (1966). Quinoxaline derivatives. X. Novel rearrangement of certain quinoxaline N-oxides to 6-benzimidazolinones. The Journal of Organic Chemistry, 31(8), 2613-2615. Available at: [Link]

-

Guchhait, S. K., & Kashyap, M. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC advances, 10(52), 31105-31127. Available at: [Link]

-

Sheng, X., Zhang, T., & Wang, W. (2018). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 9, 12. Available at: [Link]

-

Quimica Organica.org. (n.d.). Electrophilic substitution by N-oxides. Retrieved from [Link]

-

Zhang, T., Wang, Y., Li, M., Wang, R., & Yang, C. (2016). N-oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1. The Journal of biological chemistry, 291(31), 16126-16138. Available at: [Link]

-

Haddadin, M. J., Agopian, G., & Issidorides, C. H. (1971). Synthesis and photolysis of some substituted quinoxaline di-N-oxides. The Journal of Organic Chemistry, 36(4), 514-517. Available at: [Link]

-

Rivera-Ramírez, N., Gómez-Caro, L. C., Gómez-Flores, M., Tlahuext, H., & Martínez-Crespo, F. J. (2018). Quinoxaline 1,4-di-N-Oxide Derivatives as New Antinocardial Agents. Molecules, 23(10), 2465. Available at: [Link]

-

Roy, D. K., & Jana, S. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(17), 4876-4921. Available at: [Link]

-

Vicente, E., Lima, L. M., Bongard, E., Pérez-Silanes, S., Aldana, I., & Monge, A. (2008). Substitutions of fluorine atoms and phenoxy groups in the synthesis of quinoxaline 1,4-di-N-oxide derivatives. Journal of fluorine chemistry, 129(2), 132-139. Available at: [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Green synthesis of quinoxaline and substituted quinoxalines. Retrieved from [Link]

-

Khumsuban, S., Posner, C. S., & Chokchaisiri, R. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1373. Available at: [Link]

-

Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. Retrieved from [Link]

-

Chamorro, E., Notario, R., & Abboud, J. L. M. (2001). Nitrous Oxide as a 1,3-Dipole: A Theoretical Study of Its Cycloaddition Mechanism. The Journal of Organic Chemistry, 66(1), 133-137. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. chesci.com [chesci.com]

- 13. Dipolar cycloaddition reactions of quinoxalin-3(4H)-one 1-N-oxides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 15. Photochemical reactions of biologically important quinoxaline n-oxides (Journal Article) | OSTI.GOV [osti.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Quinoxalines and related compounds. Part VII. Some reactions of quinoxaline N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

Quinoxaline 1-Oxides: Elucidating the Core Antibacterial Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Quinoxaline 1-oxides, particularly the 1,4-di-N-oxide (QdNO) derivatives, represent a class of synthetic heterocyclic compounds with potent antibacterial properties, especially against anaerobic bacteria.[1][2] Their mechanism of action is multifaceted and distinct from many conventional antibiotics. It is initiated by a bioreductive activation process within the bacterial cell, which is more efficient under hypoxic or anaerobic conditions.[1][3] This reduction of the essential N-oxide moieties, often facilitated by bacterial enzymes like xanthine oxidase, generates unstable radical intermediates and reactive oxygen species (ROS).[4][5][6] The resulting oxidative stress inflicts widespread cellular damage, with the primary target being bacterial DNA, leading to strand breaks, inhibition of DNA synthesis, and induction of the SOS repair system.[4][5][7] This cascade of events ultimately results in bacterial cell death. This guide provides a detailed exploration of this mechanism, the experimental methodologies used for its validation, and the implications for future antimicrobial drug development.

Introduction to Quinoxaline 1-Oxides

Quinoxaline is a heterocyclic compound formed from the fusion of a benzene ring and a pyrazine ring.[8] The oxidation of the nitrogen atoms in the pyrazine ring yields quinoxaline N-oxides, with the 1,4-di-N-oxide (QdNO) scaffold being particularly significant for biological activity.[8][9]

Historically, QdNOs such as Carbadox and Olaquindox have been used extensively in veterinary medicine as feed additives to promote growth and control enteric diseases in livestock, particularly swine.[1][10][11] Their effectiveness stems from a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with pronounced potency against anaerobes like Clostridium perfringens and Brachyspira hyodysenteriae.[1][2][7] However, concerns regarding the genotoxic and carcinogenic potential of some derivatives have led to restrictions on their use in many regions, underscoring the need for a deeper mechanistic understanding to guide the development of safer, more effective analogs.[1][12][13]

The Core Mechanism: A Hypoxia-Activated, DNA-Targeted Assault

The antibacterial efficacy of quinoxaline 1-oxides is not inherent to the parent molecule but is unleashed through a "Trojan horse" strategy involving intracellular metabolic activation. This process can be understood as a two-pillar mechanism: bioreductive activation followed by an oxidative onslaught that culminates in catastrophic DNA damage.

Pillar 1: Bioreductive Activation – The Anaerobic Trigger

The cornerstone of the QdNO mechanism is its reliance on bioreduction. The N-oxide groups are the key functional components essential for antibacterial activity; their removal renders the molecules inert.[3][5]

-

Hypoxia-Selective Action : QdNOs are effectively prodrugs that are selectively activated in low-oxygen environments.[1][4] In the presence of oxygen, the unstable radical intermediate formed during the initial one-electron reduction can be rapidly oxidized back to the non-toxic parent compound.[1] Under anaerobic conditions, however, this reduction proceeds, leading to the formation of cytotoxic species. This explains their heightened efficacy against anaerobic and facultative anaerobic bacteria in hypoxic environments, such as the gastrointestinal tract.

-

Enzymatic Reduction : This activation is catalyzed by bacterial reductase enzymes. Studies have identified xanthine oxidase as a key enzyme in this process.[4][5][6] The inhibition of this enzyme has been shown to diminish the antibacterial activity of QdNOs.[1] The reduction process involves the step-wise removal of the oxygen atoms from the N-oxide groups, creating highly reactive intermediates.[1][5]

The Question of Topoisomerase Inhibition

While ROS-mediated DNA damage is the well-established primary mechanism, some evidence suggests a potential secondary role for the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. [14][15][16]These enzymes are critical for managing DNA topology during replication and are the targets of quinolone antibiotics like ciprofloxacin. [17][18] Docking studies have suggested that certain quinoxaline derivatives can bind to the active site of the Mycobacterium DNA gyrase B subunit. [4]Furthermore, the mechanism of olaquindox has been described as causing "dysfunction of DNA gyrase". [14][19]However, the evidence for direct, potent inhibition comparable to that of fluoroquinolones is less definitive. It is plausible that the observed effects on topoisomerases are an indirect consequence of the profound DNA damage and structural distortion caused by ROS, rather than a primary mode of enzymatic inhibition. Further research is required to decouple these potential effects and clarify whether direct topoisomerase inhibition is a significant component of the antibacterial action of quinoxaline 1-oxides.

Experimental Methodologies for Mechanistic Elucidation

Validating the complex mechanism of action of quinoxaline 1-oxides requires a suite of specialized assays. The protocols described below represent self-validating systems that, when used in concert, provide a comprehensive picture of the drug's activity.

Protocol 1: Intracellular ROS Production Assay

This protocol quantifies the generation of ROS within bacterial cells following exposure to a QdNO compound, confirming the induction of oxidative stress.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Step-by-Step Methodology:

-

Bacterial Culture: Grow the target bacterial strain (e.g., E. coli) to the mid-logarithmic phase in an appropriate broth medium. For anaerobic bacteria, all steps must be performed in an anaerobic chamber.

-

Cell Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). Wash the pellet twice with sterile phosphate-buffered saline (PBS, pH 7.4).

-

Probe Loading: Resuspend the bacterial pellet in PBS containing 10 µM DCFH-DA. Incubate for 30 minutes at 37°C in the dark to allow for probe uptake and deacetylation.

-

Washing: Centrifuge the cells to remove excess probe and wash twice with PBS.

-

Drug Exposure: Resuspend the probe-loaded cells in PBS to a defined optical density (e.g., OD₆₀₀ = 0.5). Aliquot into a 96-well microplate. Add the quinoxaline 1-oxide compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a vehicle control (e.g., DMSO) and a positive control (e.g., H₂O₂).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 525 nm. Record measurements at regular intervals (e.g., every 15 minutes for 2 hours).

-

Data Analysis: Normalize the fluorescence readings to the vehicle control. A significant, dose-dependent increase in fluorescence indicates intracellular ROS production.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This in vitro assay determines if a compound directly inhibits the catalytic activity of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular plasmid DNA in an ATP-dependent manner. The supercoiled form of the plasmid migrates faster than the relaxed form on an agarose gel. An inhibitor will prevent this conversion.

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing: DNA gyrase assay buffer, 1 unit of purified E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and 1 mM ATP.

-

Inhibitor Addition: Add the quinoxaline 1-oxide compound at a range of concentrations. Include a positive control inhibitor (e.g., ciprofloxacin) and a no-inhibitor control.

-

Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until the different plasmid topoisomers are separated.

-

Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light. The no-inhibitor control should show a fast-migrating band (supercoiled DNA). The presence of a slower-migrating band (relaxed DNA) in the test lanes indicates inhibition of DNA gyrase activity. The IC₅₀ can be determined by quantifying band intensity across a range of inhibitor concentrations.

Quantitative Data Summary

The antibacterial potency of quinoxaline 1-oxides is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The table below presents representative MIC values for two common QdNOs against key bacterial species, illustrating their potent activity, particularly against anaerobes.

| Compound | Bacterial Species | Condition | MIC (µg/mL) | Reference |

| Cyadox (CYA) | Clostridium perfringens | Anaerobic | 0.5 | [1] |

| Brachyspira hyodysenteriae | Anaerobic | 0.125 | [1] | |

| Escherichia coli | Aerobic | >128 | [5] | |

| Escherichia coli | Anaerobic | 4 | [5] | |

| Olaquindox (OLA) | Clostridium perfringens | Anaerobic | 8 | [1] |

| Brachyspira hyodysenteriae | Anaerobic | 2 | [1] | |

| Escherichia coli | Aerobic | 64 | [5] | |

| Escherichia coli | Anaerobic | 32 | [5] |

Data synthesized from cited literature. Values demonstrate the enhanced activity under anaerobic conditions.

Conclusion and Future Directions

The antibacterial mechanism of quinoxaline 1-oxides is a sophisticated, multi-step process initiated by hypoxia-selective bioreduction. This activation unleashes a torrent of reactive oxygen species that cause lethal DNA damage and widespread oxidative stress, ultimately leading to bacterial cell death. This mode of action, which hinges on the unique metabolic environment of the target pathogen, offers a compelling blueprint for the development of novel antimicrobials.

Future research should focus on:

-

Designing Novel Analogs: Synthesizing new QdNO derivatives with improved safety profiles, minimizing the genotoxicity associated with older compounds while retaining or enhancing antibacterial efficacy.

-

Exploring Enzyme Targets: Further characterizing the specific bacterial reductases involved in activation across different species could enable the design of more targeted therapies.

-

Clarifying Topoisomerase Role: Definitive studies are needed to ascertain whether direct topoisomerase inhibition is a relevant secondary mechanism of action.

-

Combating Resistance: Understanding the mechanisms of resistance, such as the downregulation of activating enzymes, is crucial for maintaining the long-term viability of this class of antibiotics.

By leveraging this detailed mechanistic understanding, the scientific community can continue to develop quinoxaline-based therapeutics that are both potent and safe, providing new weapons in the ongoing fight against bacterial infections.

References

-

Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook. (n.d.). Iowa State University. Retrieved from [Link]

-

Carbadox - Grokipedia. (n.d.). Grokipedia. Retrieved from [Link]

-

Wang, J., et al. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 8, 148. [Link]

-

Li, Y., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 8, 19. [Link]

-

Cheng, G., et al. (2015). Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. PLOS ONE, 10(8), e0136450. [Link]

-

Xin, Z. J., et al. (2013). Synthesis and Antibacterial Activity of some New Quinoxaline-1,4-Dioxide Derivatives. Advanced Materials Research, 634-638, 1376-1379. [Link]

-

[Synthesis and antibacterial properties of quinoxaline 1,4-dioxide derivatives]. (1996). Yakugaku Zasshi, 116(6), 491-6. [Link]

-

Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. (2015). PubMed Central. [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2022). MDPI. [Link]

-

Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2021). MDPI. [Link]

-

Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (2020). RSC Publishing. [Link]

-

Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. (2022). AIP Publishing. [Link]

-

Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli. (2015). PubMed. [Link]

-

Olaquindox 10% - O.L.KAR. (n.d.). O.L.KAR. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]

-

-

Olaquindox (WHO Food Additives Series 27). (n.d.). Inchem.org. Retrieved from [Link]

-

-

The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. (2016). PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (2010). PubMed Central. [Link]

-

Synthesis and antimicrobial activity of some new quinoxaline derivatives. (2016). Scholars Research Library. [Link]

-

Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2017). Frontiers Media S.A.. [Link]

-

Carbadox has both temporary and lasting effects on the swine gut microbiota. (2014). PubMed Central. [Link]

-

Carbadox — FACT. (n.d.). Food Animal Concerns Trust. Retrieved from [Link]

-

The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo | Request PDF. (2016). ResearchGate. [Link]

-

Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (2013). PubMed. [Link]

-

Inhibition by quinolones of DNA gyrase from Staphylococcus aureus. (1992). PubMed. [Link]

-

Oxidative Stress Modulation and Radiosensitizing Effect of Quinoxaline-1,4-Dioxides Derivatives. (2019). PubMed. [Link]

-

CARBADOX (addendum) (JECFA Food Additives Series 51). (n.d.). Inchem.org. Retrieved from [Link]

-

The mechanism of inhibition of topoisomerase IV by quinolone antibacterials. (1998). PubMed. [Link]

-

Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2017). ResearchGate. [Link]

-

Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2017). Frontiers Media S.A.. [Link]

-

Olaquindox. (n.d.). AERU. Retrieved from [Link]

-

A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (2023). Taylor & Francis Online. [Link]

-

[Role of reactive oxygen species in the bactericidal action of quinolones--inhibitors of DNA gyrase]. (2013). PubMed. [Link]

-

Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. (2023). RSC Publishing. [Link]

-

Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. (2020). PubMed. [Link]

-

Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα, G-quadruplex binding and cytotoxic properties. (2017). PubMed. [Link]

Sources

- 1. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli | PLOS One [journals.plos.org]

- 6. The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook [open.lib.umn.edu]

- 8. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Carbadox has both temporary and lasting effects on the swine gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbadox — FACT [foodanimalconcernstrust.org]

- 13. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]

- 14. agroolkar.com.ua [agroolkar.com.ua]

- 15. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Olaquindox [sitem.herts.ac.uk]

Spectroscopic Characterization of Quinoxaline-1-Oxide Derivatives: An In-depth Technical Guide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the spectroscopic characterization of quinoxaline-1-oxide derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry, often acting as bioreductive prodrugs.[1] A thorough understanding of their spectroscopic properties is fundamental to their identification, structural elucidation, and the advancement of their therapeutic potential. This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and validated approach to their analysis.

The Structural Significance of the N-Oxide Moiety

The introduction of an N-oxide group to the quinoxaline scaffold dramatically influences its electronic properties and, consequently, its spectroscopic signature. This modification is pivotal to the biological activity of many derivatives, which can be selectively activated under hypoxic conditions found in tumors.[1] Understanding how this functional group and other substituents on the quinoxaline ring affect the spectroscopic output is a cornerstone of their rational drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of quinoxaline-1-oxide derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Expertise in Experimental Design: Causality in Protocol Selection

The choice of solvent and internal standard is critical for acquiring high-quality NMR spectra. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. DMSO-d₆ is particularly useful for compounds with lower solubility. Tetramethylsilane (TMS) is the universally accepted internal standard, providing a reference point at 0.0 ppm for both ¹H and ¹³C spectra. For complex structures, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for assigning proton and carbon signals unequivocally.[1]

Detailed Experimental Protocol: ¹H and ¹³C NMR

-